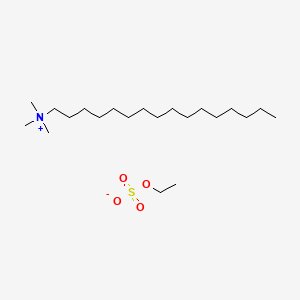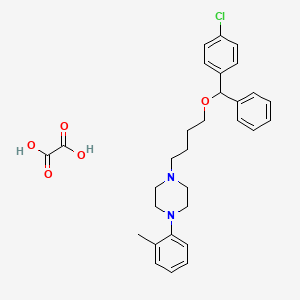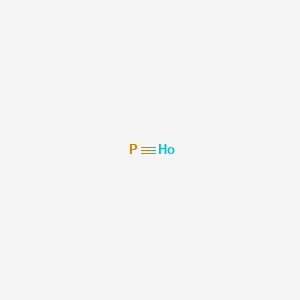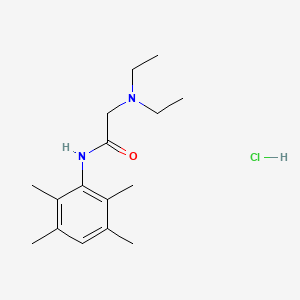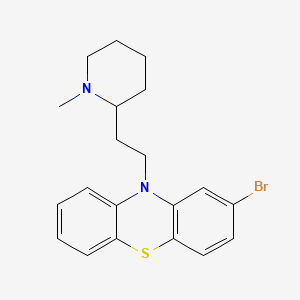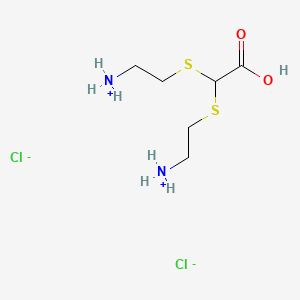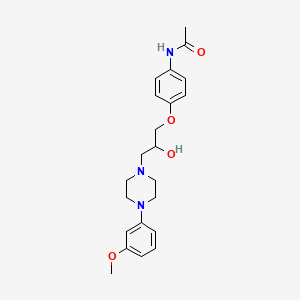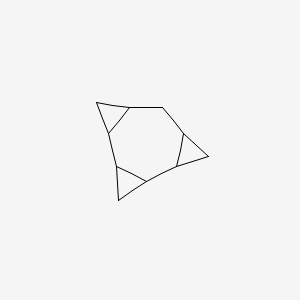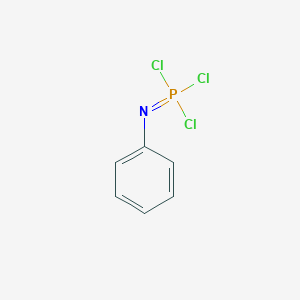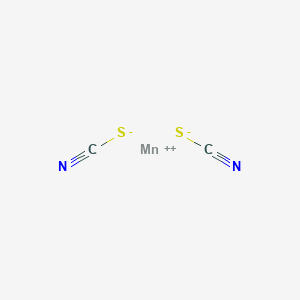
Manganese dithiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese dithiocyanate is an inorganic compound with the chemical formula Mn(SCN)₂. It is known for its unique properties and applications in various fields of science and industry. The compound consists of a manganese ion coordinated with two thiocyanate ligands, forming a complex that exhibits interesting chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions: Manganese dithiocyanate can be synthesized through the reaction of manganese salts with thiocyanate salts. One common method involves the reaction of manganese(II) chloride with potassium thiocyanate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality.
化学反应分析
Types of Reactions: Manganese dithiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of thiocyanate ligands with other ligands such as halides or phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of manganese oxides, while substitution reactions can yield various manganese complexes.
科学研究应用
Manganese dithiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of manganese dithiocyanate involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate ligands can coordinate with metal centers in enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Manganese(II) chloride: Similar in terms of manganese content but lacks the thiocyanate ligands.
Manganese(II) sulfate: Another manganese compound with different ligands and properties.
Iron dithiocyanate: Shares the thiocyanate ligands but has iron as the central metal instead of manganese.
Uniqueness: Manganese dithiocyanate is unique due to its specific coordination environment and the presence of thiocyanate ligands. This gives it distinct chemical and physical properties compared to other manganese compounds.
属性
CAS 编号 |
25327-03-1 |
|---|---|
分子式 |
C2MnN2S2 |
分子量 |
171.11 g/mol |
IUPAC 名称 |
manganese(2+);dithiocyanate |
InChI |
InChI=1S/2CHNS.Mn/c2*2-1-3;/h2*3H;/q;;+2/p-2 |
InChI 键 |
FRYUOUHISNWFTE-UHFFFAOYSA-L |
规范 SMILES |
C(#N)[S-].C(#N)[S-].[Mn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



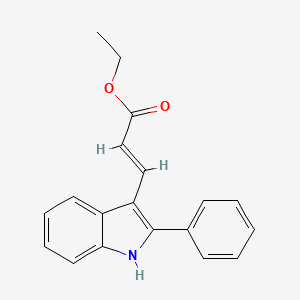
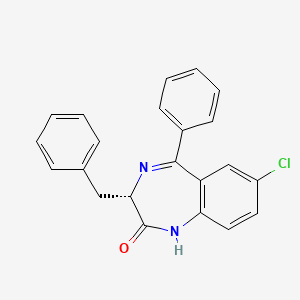
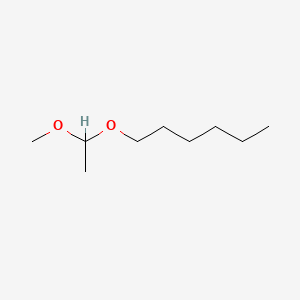
![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751635.png)
